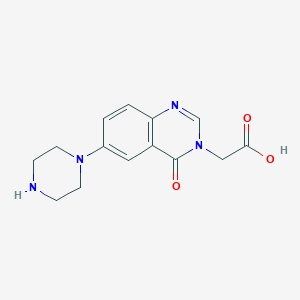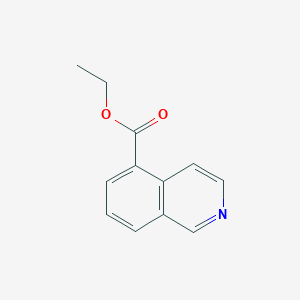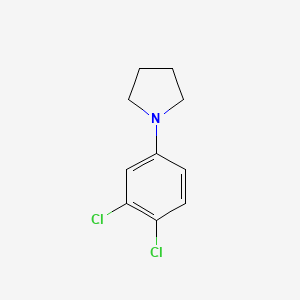
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
描述
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a piperazine moiety and an acetic acid group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.
Attachment of the Acetic Acid Group: The acetic acid group can be introduced through acylation reactions, where the quinazoline-piperazine intermediate reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the acetic acid group.
Reduction: Reduction reactions can occur at the quinazoline core or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: It could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid would depend on its specific biological activity. Generally, compounds in the quinazoline family can interact with various molecular targets, such as enzymes, receptors, or DNA. The piperazine moiety may enhance binding affinity or selectivity, while the acetic acid group could influence solubility and bioavailability.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib and erlotinib, are known for their anticancer properties.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.
Acetic Acid Derivatives: Acetic acid derivatives, such as acetylsalicylic acid (aspirin), are widely used for their anti-inflammatory and analgesic effects.
Uniqueness
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
IUPAC Name |
2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWGATUBUCAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610812 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-08-1 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)




![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)






![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
